![molecular formula C13H9Cl2F3N4O B3041384 N1-(2,6-dichloro-4-pyridyl)-2-[2-(trifluoromethyl)phenyl]hydrazine-1-carboxamide CAS No. 286832-92-6](/img/structure/B3041384.png)
N1-(2,6-dichloro-4-pyridyl)-2-[2-(trifluoromethyl)phenyl]hydrazine-1-carboxamide
Overview
Description
N1-(2,6-dichloro-4-pyridyl)-2-[2-(trifluoromethyl)phenyl]hydrazine-1-carboxamide, commonly known as DCTF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCTF is a hydrazine derivative that has been synthesized through a series of chemical reactions, and its unique structure has led to its use in a wide range of studies. In
Mechanism of Action
The mechanism of action of DCTF is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are essential for the growth and survival of cancer cells or unwanted plants. DCTF has been shown to induce cell death in cancer cells by activating apoptotic pathways, and it has also been shown to inhibit the growth of plant roots by disrupting the formation of microtubules.
Biochemical and Physiological Effects:
DCTF has been shown to have a variety of biochemical and physiological effects, depending on the context of its use. In cancer cells, DCTF has been shown to induce apoptosis and inhibit cell proliferation. In plants, DCTF has been shown to inhibit root growth and disrupt microtubule formation. The exact mechanisms underlying these effects are still being investigated.
Advantages and Limitations for Lab Experiments
DCTF has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, there are also limitations to its use, including its potential toxicity and limited solubility in certain solvents. Careful consideration must be given to the appropriate concentration and experimental conditions when working with DCTF.
Future Directions
There are several future directions for research on DCTF, including further investigation of its mechanism of action, optimization of its synthesis and purification methods, and exploration of its potential applications in other fields. In medicinal chemistry, DCTF could be further developed as a potential anticancer agent, and in agriculture, it could be used as a more environmentally friendly alternative to traditional pesticides. In material science, DCTF could be used as a precursor for the synthesis of novel materials with unique properties. Overall, DCTF represents a promising area of research with potential applications in a wide range of fields.
Scientific Research Applications
DCTF has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, DCTF has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In agriculture, DCTF has been used as a pesticide to control the growth of weeds and other unwanted plants. In material science, DCTF has been explored as a potential precursor for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
1-(2,6-dichloropyridin-4-yl)-3-[2-(trifluoromethyl)anilino]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2F3N4O/c14-10-5-7(6-11(15)20-10)19-12(23)22-21-9-4-2-1-3-8(9)13(16,17)18/h1-6,21H,(H2,19,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQMBACJVNDONF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NNC(=O)NC2=CC(=NC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2F3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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